2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide
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Description
2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClFN4O3S and its molecular weight is 384.81. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Compounds with heterocyclic analogues similar to the specified chemical structure have been investigated for their potential in improving metabolic stability in drug development. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various 6,5-heterocycles to reduce metabolic deacetylation, indicating the significance of heterocyclic structures in enhancing drug efficacy and stability (Stec et al., 2011).
Synthesis Methodologies
The development of scalable synthesis routes for compounds containing similar functionalities demonstrates the importance of efficient and safe production methods in pharmaceutical research. For example, a scalable synthesis of a thrombin inhibitor showcases the adaptation of synthesis processes to address scale-up issues, highlighting the relevance of synthetic chemistry in producing compounds for clinical research and drug development (Ashwood et al., 2004).
Biological Activities
The exploration of biological activities of compounds with similar structures reveals their potential therapeutic applications. Compounds have been synthesized with anti-inflammatory activity, demonstrating the utility of chemical synthesis in generating new molecules with desired biological properties (Sunder & Maleraju, 2013). Additionally, certain compounds have shown potent thrombin inhibitory activity, further illustrating the diverse biological applications of these chemicals in therapeutic contexts (Lee et al., 2007).
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-8-2-3-10(9(17)4-8)20-13(23)6-21-15(24)14(16)11(5-19-21)25-7-12(18)22/h2-5H,6-7H2,1H3,(H2,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXRXQMUKMSQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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